

(R)-Azelastine: A Deep Dive into its Mast Cell Stabilization Properties

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Compound of Interest

Compound Name: (R)-Azelastine

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Introduction

(R)-Azelastine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and conjunctivitis. Its therapeutic efficacy extends beyond its well-documented H1 receptor antagonism to include significant mast cell stabilizing properties. This technical guide provides an in-depth exploration of the mast cell stabilization effects of **(R)-Azelastine**, focusing on the quantitative data from preclinical studies, detailed experimental methodologies, and the intricate signaling pathways involved. While **أزلاستين خارجي** Azelastine is commercially available as a racemic mixture of (R)- and (S)-enantiomers, in vitro studies have indicated no significant difference in their pharmacological activity.[1][2] Therefore, this guide will primarily reference data from studies conducted with the racemic mixture, a common practice in the field.

Quantitative Analysis of Mast Cell Stabilization

(R)-Azelastine demonstrates a robust ability to inhibit the degranulation of mast cells and the subsequent release of a cascade of pro-inflammatory mediators. The following tables summarize the key quantitative findings from various in vitro and in vivo studies, showcasing the potent inhibitory effects of azelastine on mast cell activation.

Table 1: Inhibition of Histamine and Tryptase Release by Azelastine

Mast Cell Type	Stimulus	Azelastine Concentration	% Inhibition of Histamine Release	% Inhibition of Tryptase Release	Reference
Human Umbilical Cord Blood-derived Mast Cells (hCBMCs)	Anti-IgE	24 μ M	41%	55%	[3]
Rat Peritoneal Mast Cells (RPMCs)	Compound 48/80	IC50: Not specified, but more potent than ketotifen, theophylline, and DSCG	Data not available	Data not available	[4]
Rat Peritoneal Mast Cells (RPMCs)	Ovalbumin + Phosphatidyl serine	IC50: 4.8 μ M	Data not available	Data not available	
Human Lung Tissue	Anti-IgE	≥ 5 μ M	Dose-dependent, max 53 \pm 11%	Data not available	[5]
Human Lung Tissue	Calcium Ionophore A23187	30 μ M	35 \pm 11%	Data not available	[5]
Human Basophils	Anti-IgE	≥ 10 μ M	Dose-dependent, max 91 \pm 8% at 100 μ M	Data not available	[6]

Table 2: Inhibition of Cytokine Release from Human Mast Cells by Azelastine

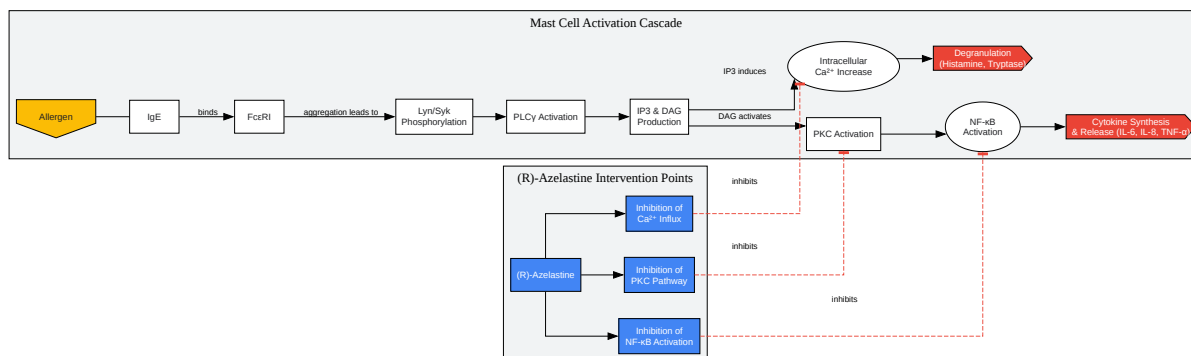
Cytokine	Stimulus	Azelastine Concentration for Maximal Inhibition	% Inhibition	Reference
Interleukin-6 (IL-6)	Anti-IgE	24 μ M	83%	[7][8]
Interleukin-8 (IL-8)	Anti-IgE	60 μ M	99%	[8]
Tumor Necrosis Factor-alpha (TNF- α)	Anti-IgE	6 μ M	80%	[8]
Tumor Necrosis Factor-alpha (TNF- α)	Antigen	IC50: 25.7 \pm 3.4 μ M	Data not available	[9]
Tumor Necrosis Factor-alpha (TNF- α)	Ionomycin	IC50: 1.66 \pm 0.45 μ M	Data not available	[9]

Underlying Mechanisms of Mast Cell Stabilization

The mast cell stabilizing effects of **(R)-Azelastine** are attributed to its multifaceted mechanism of action that interferes with key signaling pathways involved in mast cell activation and degranulation.

Signaling Pathways Modulated by (R)-Azelastine

Upon activation by allergens cross-linking IgE bound to Fc ϵ RI receptors, mast cells initiate a complex signaling cascade. **(R)-Azelastine** intervenes at several critical junctures in this pathway.



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Figure 1: (R)-Azelastine's interference with mast cell activation signaling.

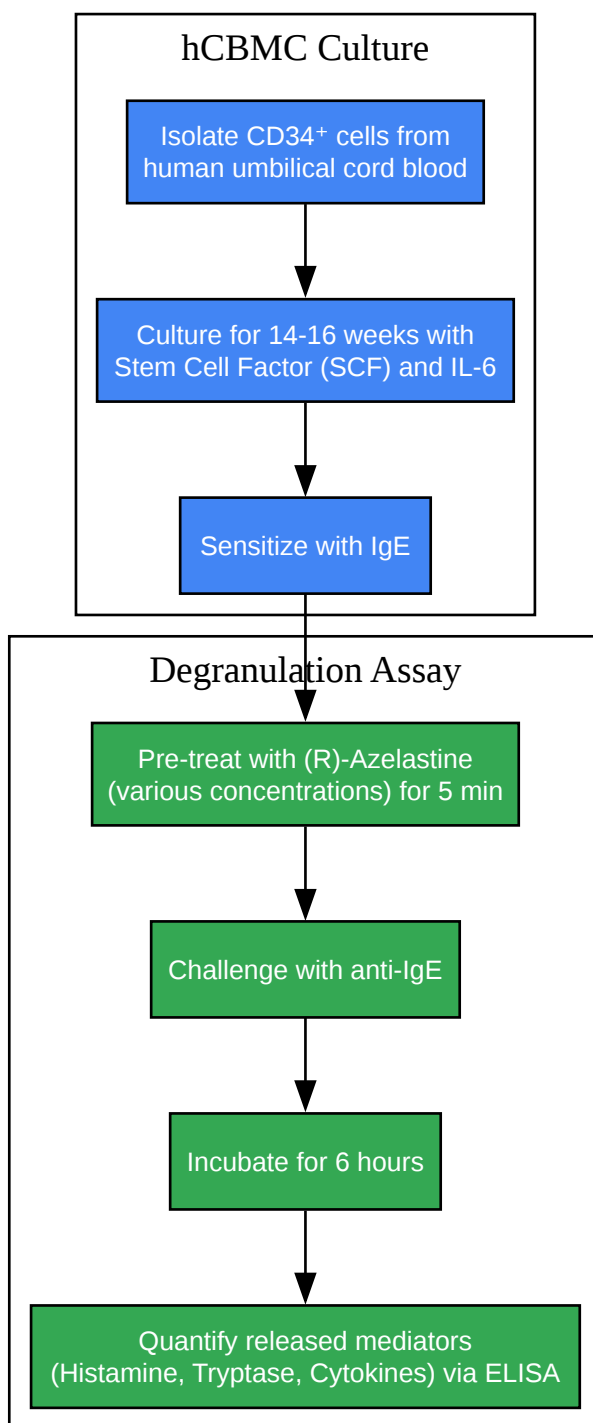
Studies have shown that azelastine can inhibit the increase in intracellular calcium ion levels and the activation of Nuclear Factor-kappa B (NF-κB), both of which are crucial for the release of pro-inflammatory cytokines.[8] Furthermore, evidence suggests an action on the protein kinase C (PKC) signaling pathway.

Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the study of **(R)-Azelastine's** effects on mast cells.

Human Umbilical Cord Blood-Derived Mast Cell (hCBMC) Culture and Degranulation Assay

This protocol is adapted from studies investigating the effects of azelastine on primary human mast cells.[7]



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Figure 2: Workflow for hCBMC culture and degranulation assay.

Materials:

- Human umbilical cord blood
- CD34 MicroBead Kit
- Stem Cell Factor (SCF)
- Interleukin-6 (IL-6)
- Human IgE
- **(R)-Azela**stine
- Anti-human IgE antibody
- ELISA kits for histamine, tryptase, IL-6, IL-8, and TNF- α

Procedure:

- Isolation of CD34+ Cells: Isolate CD34+ progenitor cells from human umbilical cord blood using magnetic-activated cell sorting (MACS).
- Mast Cell Differentiation: Culture the isolated CD34+ cells in a suitable medium supplemented with SCF and IL-6 for 14 to 16 weeks to induce differentiation into mature mast cells.
- Sensitization: Sensitize the cultured mast cells by incubating them with human IgE.
- Azela
- **stine Treatment:** Pre-treat the sensitized mast cells with varying concentrations of **(R)-Azela**stine for 5 minutes.
- Mast Cell Activation: Challenge the cells with an anti-IgE antibody to induce degranulation.
- Incubation: Incubate the cells for an appropriate duration (e.g., 6 hours for cytokine release).

- Quantification of Mediators: Collect the cell supernatant and quantify the concentration of released histamine, tryptase, and cytokines using specific ELISA kits.

Rat Peritoneal Mast Cell (RPMC) Isolation and Histamine Release Assay

This protocol is based on established methods for studying non-allergic histamine release.^[4]

Materials:

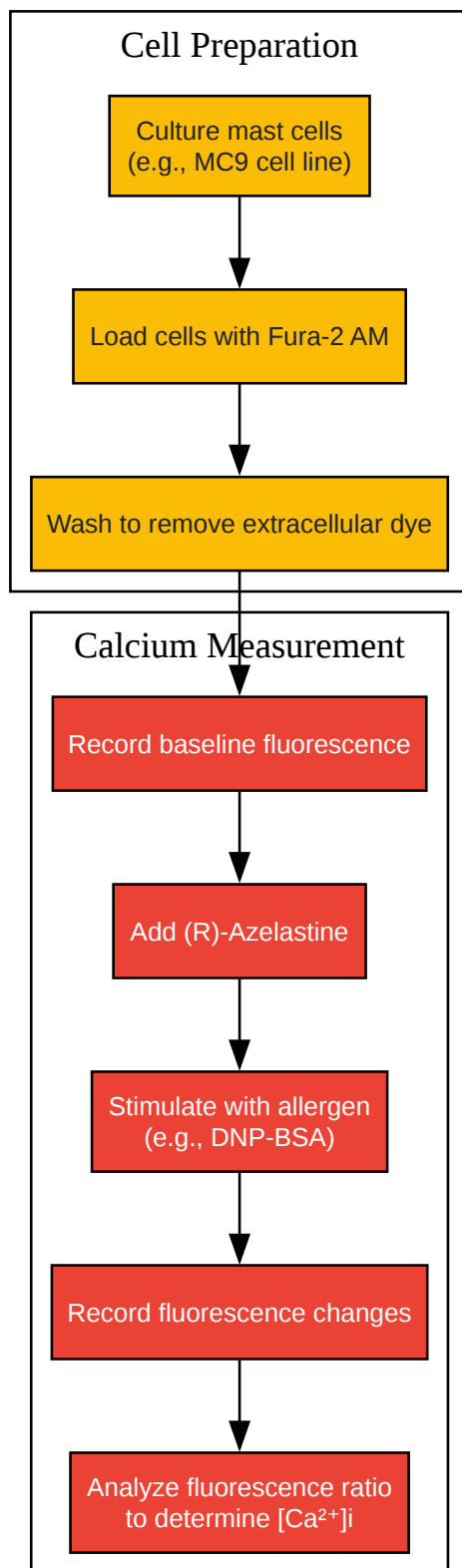
- Wistar rats
- Buffer solution (e.g., Tyrode's solution)
- Compound 48/80 or other secretagogues
- **(R)-Azelastine**
- Histamine assay kit (e.g., fluorometric)

Procedure:

- Isolation of RPMCs: Euthanize rats and collect peritoneal lavage fluid.
- Cell Purification: Purify the mast cells from the lavage fluid by centrifugation.
- Pre-incubation: Pre-incubate the purified RPMCs with different concentrations of **(R)-Azelastine** for a specified time (e.g., 10 minutes).
- Stimulation: Add a secretagogue such as compound 48/80 to induce histamine release.
- Termination of Reaction: Stop the reaction by placing the samples on ice.
- Histamine Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and measure the histamine content using a suitable assay.

Intracellular Calcium Measurement

This protocol outlines the general steps for measuring changes in intracellular calcium levels using a fluorescent indicator like Fura-2.



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Figure 3: General workflow for intracellular calcium measurement.

Materials:

- Mast cells (e.g., MC9 cell line)
- Fura-2 AM (acetoxymethyl ester)
- **(R)-Azelastine**
- Allergen/stimulus (e.g., DNP-BSA for sensitized cells)
- Fluorescence microscope or plate reader with appropriate filters

Procedure:

- Cell Loading: Incubate the mast cells with the cell-permeant fluorescent calcium indicator Fura-2 AM.
- Washing: Wash the cells to remove any extracellular dye.
- Baseline Measurement: Record the baseline fluorescence of the cells.
- Azelastine Treatment: Add **(R)-Azelastine** to the cells and incubate.
- Stimulation: Introduce the mast cell stimulus.
- Fluorescence Recording: Continuously record the fluorescence emission at the appropriate wavelengths for calcium-bound and unbound Fura-2.
- Data Analysis: Calculate the ratio of the fluorescence intensities to determine the relative changes in intracellular calcium concentration.

NF- κ B Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes a common method to assess the activation of the transcription factor NF- κ B.[8]

Materials:

- Mast cells
- **(R)-Azelastine**
- Stimulus (e.g., anti-IgE)
- Nuclear extraction kit
- Oligonucleotide probe with NF- κ B binding site (labeled, e.g., with biotin or a radioactive isotope)
- Poly(dI-dC)
- Gel electrophoresis equipment and reagents

Procedure:

- Cell Treatment and Stimulation: Treat mast cells with **(R)-Azelastine** followed by stimulation to activate NF- κ B.
- Nuclear Extract Preparation: Isolate the nuclear proteins from the treated and control cells.
- Binding Reaction: Incubate the nuclear extracts with the labeled NF- κ B oligonucleotide probe in the presence of a non-specific competitor DNA (poly(dI-dC)).
- Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
- Detection: Detect the labeled probe to visualize the DNA-protein complexes. A decrease in the shifted band in azelastine-treated samples indicates inhibition of NF- κ B activation.

Conclusion

(R)-Azelastine's clinical efficacy in allergic conditions is significantly enhanced by its potent mast cell stabilizing properties. Through the inhibition of key signaling molecules such as intracellular calcium and NF- κ B, **(R)-Azelastine** effectively attenuates the release of a broad spectrum of pro-inflammatory mediators from mast cells. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of **(R)-Azelastine** in the context of mast cell-mediated diseases. The consistent in vitro evidence for racemic azelastine provides a strong foundation for the continued investigation and clinical application of its enantiomerically pure forms.

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